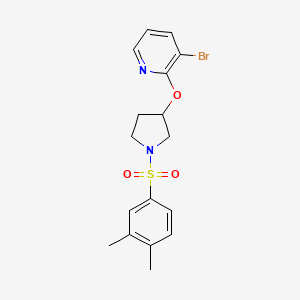
2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Scientific Research Applications
Synthetic Pathways and Catalysis
Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, have been extensively used for the synthesis of pyranopyrimidine scaffolds, demonstrating broad synthetic applications and bioavailability. The development of substituted pyrimidine derivatives through one-pot multicomponent reactions showcases the versatility of these catalysts in synthesizing complex organic structures, indicating the potential use of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in similar synthetic processes (Parmar, Vala, & Patel, 2023).
Anti-inflammatory and Anticancer Activities
Substituted tetrahydropyrimidine derivatives have shown potent in vitro anti-inflammatory activities, suggesting that the structural framework of this compound could be explored for developing new anti-inflammatory agents. The methodology for synthesizing these compounds and their significant anti-inflammatory potential highlights the importance of pyrimidine derivatives in medicinal chemistry (Gondkar, Deshmukh, & Chaudhari, 2013).
Recent developments in the syntheses, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives have been comprehensively reviewed, demonstrating the wide range of pharmacological effects associated with these compounds. This indicates the research potential of this compound in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Furthermore, pyrimidine-based scaffolds, including those similar in structure to this compound, have been identified as promising anticancer agents. The diverse mechanisms through which these scaffolds exert their cell-killing effects underscore their potential as lead molecules in cancer therapy (Kaur et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, also known as (2-Isopropylpyrimidin-5-yl)boronic acid pinacol ester, is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons .
Mode of Action
The compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule . In this case, the compound acts as a reagent to borylate arenes .
Biochemical Pathways
The borylation of arenes by (2-Isopropylpyrimidin-5-yl)boronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Boronic acids and their derivatives are generally known for their stability and readily prepared nature, which can impact their bioavailability .
Result of Action
The molecular effect of the action of (2-Isopropylpyrimidin-5-yl)boronic acid pinacol ester is the formation of boronic esters . These esters are formed when boronic acids react with alcohols, with loss of water . The cellular effects are dependent on the specific arenes that are borylated.
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of (2-Isopropylpyrimidin-5-yl)boronic acid pinacol ester. For instance, the compound is sensitive to moisture , indicating that it should be stored in a dry environment .
properties
IUPAC Name |
2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-9(2)11-15-7-10(8-16-11)14-17-12(3,4)13(5,6)18-14/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQPQHXVDKDEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

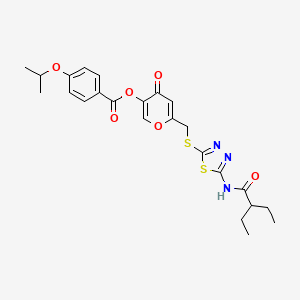

![N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2576102.png)
![4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine](/img/structure/B2576106.png)
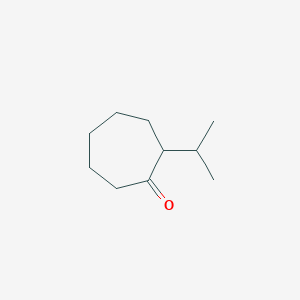
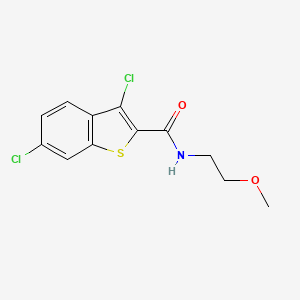
![ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2576109.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2576111.png)
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2576112.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2576115.png)
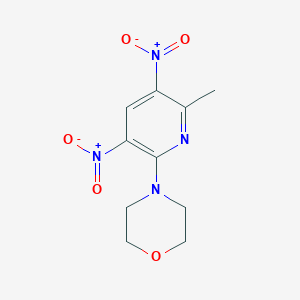

![5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2576119.png)
